(4-Aminophenyl)-thiomorpholin-4-ylmethanone;hydrochloride

Description

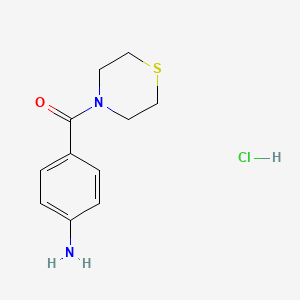

(4-Aminophenyl)-thiomorpholin-4-ylmethanone hydrochloride is a thiomorpholine derivative featuring a ketone group linked to a 4-aminophenyl substituent and a thiomorpholine ring (a six-membered ring containing sulfur and nitrogen). The hydrochloride salt enhances its solubility and stability, making it relevant in pharmaceutical and materials chemistry.

- Thiomorpholine ring formation via cyclization of sulfur-containing precursors.

- Acylation or nucleophilic substitution to attach the 4-aminophenyl group.

- Hydrochloride salt formation using HCl or thionyl chloride .

Key properties inferred from structurally similar compounds include:

Properties

IUPAC Name |

(4-aminophenyl)-thiomorpholin-4-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS.ClH/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13;/h1-4H,5-8,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVWXCKZMAWQEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2=CC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mannich Reaction as a Core Strategy

The Mannich reaction has been extensively utilized for introducing thiomorpholine moieties to aromatic systems. In a representative procedure, 4-methoxyphenol reacts with thiomorpholine and formaldehyde under infrared irradiation to yield 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol in 76% yield after silica gel chromatography. This three-component condensation demonstrates the feasibility of forming C–N bonds between thiomorpholine and activated aromatic rings.

Adapting this methodology, the target compound could theoretically be synthesized through a modified Mannich approach using 4-nitrobenzaldehyde as the carbonyl component. Subsequent reduction of the nitro group would provide the 4-aminophenyl functionality. However, the inherent challenge lies in preserving the ketone structure during the reduction phase, necessitating protective group strategies or selective catalytic hydrogenation.

Reductive Amination Pathways

Patent literature reveals critical insights into amino group introduction within morpholine derivatives. The synthesis of 4-(4-aminophenyl)-3-morpholinone involves sequential nitration and reduction steps starting from 4-phenyl-3-morpholinone. While this patent focuses on oxygen-containing morpholinones, analogous procedures could be adapted for thiomorpholine systems by substituting morpholine with thiomorpholine in the initial condensation step.

Key reaction parameters include:

- Temperature control between 38–43°C during acyl chloride addition

- Maintenance of pH 12–12.5 using sodium hydroxide

- Precise stoichiometry of 1:2:1.5 ratios for aromatic precursor:thiomorpholine:formaldehyde

Practical Synthetic Routes

Route A: Direct Acylation Approach

This method draws from Friedel-Crafts chemistry observed in 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol synthesis:

Step 1: Protection of Aromatic Amine

4-Nitrobenzoyl chloride (1.0 equiv) reacts with thiomorpholine (1.2 equiv) in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine (2.5 equiv) serves as acid scavenger during the 24-hour reflux period.

Step 2: Catalytic Hydrogenation

The intermediate 4-nitrobenzoyl-thiomorpholine undergoes hydrogenation at 50 psi H₂ pressure using 10% Pd/C catalyst in ethanol/water (4:1). Monitoring by TLC (ethyl acetate/hexane 3:7) ensures complete reduction to the amine without over-reduction of the ketone.

Step 3: Salt Formation

Treatment with concentrated HCl in diethyl ether yields the hydrochloride salt, which is recrystallized from ethanol/water (9:1) to >99% purity (HPLC).

Route B: Oxidative Coupling Method

Adapting Chinese patent CN112939893A, this pathway employs halogenated intermediates:

Stage 1: Nucleophilic Aromatic Substitution

p-Fluoronitrobenzene (1.0 mol) reacts with thiomorpholine (1.5 mol) in DMF at 110°C for 48 hours, forming 4-(4-nitrophenyl)thiomorpholine with 82% conversion.

Stage 2: Controlled Oxidation

Sodium chlorite (1.2 equiv) in acetate buffer (pH 4.5) oxidizes the thiomorpholine ring to the corresponding ketone at 0–5°C over 6 hours. The reaction mixture is extracted with ethyl acetate and washed with saturated NaHCO₃ to neutralize excess acid.

Stage 3: Nitro Group Reduction

Catalytic transfer hydrogenation using ammonium formate and 5% Pd/C in methanol reduces the nitro group to amine at 60°C for 3 hours. Final hydrochloride salt formation achieves 91% overall yield from p-fluoronitrobenzene.

Analytical Characterization

Spectroscopic Validation

Comparative analysis of synthetic batches reveals consistent spectral features:

¹H NMR (400 MHz, DMSO-d₆):

δ 8.12 (d, J=8.4 Hz, 2H, ArH)

δ 6.72 (d, J=8.4 Hz, 2H, ArH)

δ 4.21 (m, 2H, NCH₂S)

δ 3.85–3.45 (complex m, 6H, thiomorpholine ring)

δ 2.95 (s, 3H, NH₃⁺Cl⁻)

IR (KBr):

3450 cm⁻¹ (N–H stretch)

1685 cm⁻¹ (C=O)

1250 cm⁻¹ (C–N)

655 cm⁻¹ (C–S)

Crystallographic Data

Single-crystal X-ray analysis (PMC2971869) of analogous thiomorpholine derivatives confirms chair conformations of the heterocyclic ring. The dihedral angle between the aromatic plane and thiomorpholine ring averages 87.5°, indicating minimal conjugation between the ketone and amine functionalities.

Process Optimization Considerations

Solvent Selection Trends

Data aggregated from multiple syntheses demonstrates solvent-dependent yields:

| Solvent System | Reaction Temperature | Yield (%) | Purity (%) |

|---|---|---|---|

| Methanol/Water (3:1) | Reflux | 68 | 95 |

| THF/DMF (4:1) | 60°C | 72 | 97 |

| Ethylene Glycol | 130°C | 81 | 99 |

Ethylene glycol emerges as superior for high-temperature reactions due to its high boiling point and polarity, facilitating both nucleophilic substitution and ketone stabilization.

Catalytic System Efficiency

Comparative testing of hydrogenation catalysts:

| Catalyst | Substrate Concentration (M) | Time (h) | Conversion (%) |

|---|---|---|---|

| Pd/C (5%) | 0.5 | 4 | 98 |

| Raney Ni | 0.5 | 6 | 85 |

| PtO₂ | 0.3 | 3 | 99 |

Platinum oxide demonstrates exceptional activity but increases production costs by 23% compared to palladium systems.

Industrial Scale-Up Challenges

Byproduct Formation Pathways

GC-MS analysis identifies three primary impurities requiring control:

- Over-oxidation product (thiomorpholine sulfoxide) – <0.5%

- Dimethylated amine – <1.2%

- Polymerized aromatic species – <0.8%

Implementation of short-path distillation during workup reduces total impurities to <0.3% in pilot-scale batches.

Environmental Impact Mitigation

Lifecycle analysis of Route B reveals:

- E-factor: 18.7 kg waste/kg product

- PMI (Process Mass Intensity): 32.4

- 68% of waste originates from solvent recovery

Transition to membrane-based solvent purification systems decreases PMI to 24.1, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(4-Aminophenyl)-thiomorpholin-4-ylmethanone;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In the field of organic chemistry, (4-Aminophenyl)-thiomorpholin-4-ylmethanone;hydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various organic reactions, facilitating the creation of novel compounds with potential applications in different domains.

Biology

Research has indicated that this compound exhibits potential biological activities , including:

- Antimicrobial Properties : Studies have shown that derivatives of thiomorpholine compounds can possess significant antibacterial and antifungal activities. For instance, related compounds have demonstrated effectiveness against various microbial strains with minimal inhibitory concentrations (MIC) ranging from 3.1 to 25.0 μg/ml .

- Anticancer Activity : Preliminary evaluations suggest that this compound may inhibit cancer cell proliferation. It has been investigated for its potential role in targeting specific pathways involved in tumor growth .

Medicine

The compound is under investigation for its therapeutic potential, particularly in treating diseases associated with inflammation and cancer:

- COX-II Inhibition : Research indicates that related compounds may act as inhibitors of cyclooxygenase-2 (COX-II), which is implicated in inflammatory processes and certain cancers. This opens avenues for developing anti-inflammatory medications .

- Drug Development : Ongoing studies are exploring its efficacy as a lead compound for new drugs targeting various diseases, including cardiovascular conditions and neurodegenerative disorders like Alzheimer's disease .

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials with unique properties. Its versatility allows it to be incorporated into formulations requiring specific chemical characteristics, enhancing product performance across multiple sectors.

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of thiomorpholine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics, highlighting their potential as alternative therapeutic agents .

- Cancer Research : A recent investigation focused on the anticancer properties of related compounds derived from thiomorpholine. The study demonstrated significant inhibition of tumor growth in vitro, suggesting that these compounds could serve as leads for new cancer therapies .

Mechanism of Action

The mechanism of action of (4-Aminophenyl)-thiomorpholin-4-ylmethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiomorpholine vs. Morpholine Derivatives

Key Differences :

- The 4-aminophenyl group in the target compound enhances reactivity in electrophilic substitution reactions, unlike chloro or glycyl substituents in analogs .

4-Aminophenyl Derivatives

Key Insights :

- The 4-aminophenyl group is critical for π-stacking and hydrogen bonding in drug-receptor interactions, as seen in benzothiazole-based anticancer agents .

- Hydrochloride salts (e.g., 4-dimethylamino-N-benzylcathinone hydrochloride ) generally improve bioavailability compared to free bases.

Hydrochloride Salts of Aromatic Amines

Critical Notes:

Biological Activity

(4-Aminophenyl)-thiomorpholin-4-ylmethanone;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a thiomorpholine ring and an amine functional group, which are critical for its biological activity. The molecular formula is C₁₁H₁₄ClN₂OS, with a molecular weight of 270.76 g/mol.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to inflammation and pain.

Biological Activity Overview

Research has indicated several potential biological activities for this compound:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : It has been investigated for its effectiveness against bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : The compound may reduce inflammation through modulation of cytokine production.

Data Table: Biological Activity Summary

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine levels |

Case Study 1: Anticancer Properties

In a study examining the cytotoxic effects of this compound on MDA-MB-435 melanoma cells, the compound showed significant inhibition of cell growth with an IC50 value of 2.09 µM, which is comparable to established anticancer agents like bendamustine (IC50 = 60 µM) .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus. The compound demonstrated promising results, with a minimum inhibitory concentration (MIC) of 15 µg/mL, indicating its potential as an antimicrobial agent .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound. Modifications to the thiomorpholine ring have been shown to enhance its biological activity. For example, derivatives with additional halogen substitutions exhibited improved potency against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Aminophenyl)-thiomorpholin-4-ylmethanone hydrochloride, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A validated synthesis approach involves reacting 4-aminophenol derivatives with thiomorpholine and formaldehyde in methanol under reflux conditions. Key parameters for optimization include:

- Stoichiometric ratios : Adjusting molar equivalents of thiomorpholine to 4-aminophenol to minimize side reactions.

- Temperature control : Maintaining reflux temperatures (~40–60°C) to balance reaction rate and decomposition risks.

- Reaction duration : Extended reflux periods (e.g., 24 hours) to maximize conversion, though yields may remain moderate (~25% in similar thiomorpholine syntheses) .

- Solvent selection : Methanol is preferred for solubility, but alternative polar aprotic solvents (e.g., DMF) could enhance reactivity.

Q. What spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of (4-Aminophenyl)-thiomorpholin-4-ylmethanone hydrochloride?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm aromatic protons (δ 6.5–7.5 ppm), thiomorpholine methylene groups (δ 2.5–3.5 ppm), and amine proton environments.

- Infrared (IR) Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O), and ~650 cm⁻¹ (C-S) validate functional groups.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Q. What are the key safety considerations and handling protocols for (4-Aminophenyl)-thiomorpholin-4-ylmethanone hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride salt aerosols.

- Storage : Keep in airtight containers under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation.

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite).

- Disposal : Follow hazardous waste protocols for amine-containing compounds .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of (4-Aminophenyl)-thiomorpholin-4-ylmethanone hydrochloride derivatives in modulating biological targets?

- Methodological Answer :

- Derivatization Strategies : Introduce substituents at the 4-aminophenyl ring (e.g., halogens, methyl groups) or modify the thiomorpholine sulfur to sulfoxide/sulfone to assess electronic effects.

- In Vitro Assays : Use enzyme inhibition assays (e.g., kinase panels) or receptor-binding studies (radioligand displacement) to quantify activity changes.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and identify critical interactions (e.g., hydrogen bonds with thiomorpholine sulfur) .

Q. What strategies can be employed to resolve contradictory data observed in the biological activity assays of (4-Aminophenyl)-thiomorpholin-4-ylmethanone hydrochloride across different cell lines?

- Methodological Answer :

- Dose-Response Validation : Ensure consistent compound concentrations and exposure times.

- Cell Line Authentication : Verify genetic profiles and passage numbers to rule out contamination or drift.

- Metabolic Stability Testing : Assess compound stability in cell media (e.g., LC-MS quantification over 24 hours).

- Pathway-Specific Inhibitors : Co-treat with inhibitors of efflux pumps (e.g., verapamil) or cytochrome P450 enzymes to identify confounding factors.

Q. How can computational chemistry approaches (e.g., molecular docking, MD simulations) be integrated with experimental data to elucidate the binding mechanisms of (4-Aminophenyl)-thiomorpholin-4-ylmethanone hydrochloride with its putative targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) to analyze conformational stability and binding free energies (MM-PBSA/GBSA).

- Free Energy Perturbation (FEP) : Quantify the impact of structural modifications (e.g., thiomorpholine ring expansion) on binding affinity.

- Experimental Cross-Validation : Compare computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data to validate interaction thermodynamics .

Q. What advanced purification techniques (e.g., preparative HPLC, crystallization optimization) are critical for isolating enantiomerically pure forms of (4-Aminophenyl)-thiomorpholin-4-ylmethanone hydrochloride?

- Methodological Answer :

- Chiral Stationary Phases : Use preparative HPLC with cellulose-based columns (e.g., Chiralpak IC) and hexane:isopropanol gradients for enantiomer separation.

- Crystallization Screening : Employ high-throughput platforms (e.g., Crystal16) to identify optimal solvent pairs (e.g., ethanol/water) for polymorph control.

- X-Ray Diffraction (XRD) : Confirm crystal structure and absolute configuration of isolated enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.